Cas no 2172155-89-2 (5-amino-N-ethylspiro2.3hexane-1-carboxamide)

5-Amino-N-ethylspiro[2.3]hexane-1-carboxamide is a specialized spirocyclic compound featuring a unique structural framework combining a carboxamide group with an amino-substituted spiro[2.3]hexane core. Its rigid spiro architecture enhances conformational stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both amino and carboxamide functional groups offers versatile reactivity for further derivatization, enabling applications in the synthesis of biologically active molecules. The ethyl substitution on the amide nitrogen may influence solubility and pharmacokinetic properties. This compound is particularly useful in the development of novel small-molecule therapeutics, where its distinct scaffold can contribute to selective target binding and improved metabolic stability.
5-amino-N-ethylspiro2.3hexane-1-carboxamide structure
2172155-89-2 structure
Product name:5-amino-N-ethylspiro2.3hexane-1-carboxamide
CAS No:2172155-89-2
MF:C9H16N2O
Molecular Weight:168.236142158508
CID:5895766
PubChem ID:165589432

5-amino-N-ethylspiro2.3hexane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-amino-N-ethylspiro2.3hexane-1-carboxamide
    • 5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
    • EN300-1653510
    • 2172155-89-2
    • インチ: 1S/C9H16N2O/c1-2-11-8(12)7-5-9(7)3-6(10)4-9/h6-7H,2-5,10H2,1H3,(H,11,12)
    • InChIKey: JNOVFWVDNJCCEH-UHFFFAOYSA-N
    • SMILES: O=C(C1CC21CC(C2)N)NCC

計算された属性

  • 精确分子量: 168.126263138g/mol
  • 同位素质量: 168.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • XLogP3: -0.3

5-amino-N-ethylspiro2.3hexane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1653510-0.5g
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
0.5g
$1372.0 2023-06-04
Enamine
EN300-1653510-10.0g
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
10g
$6144.0 2023-06-04
Enamine
EN300-1653510-100mg
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
100mg
$867.0 2023-09-21
Enamine
EN300-1653510-500mg
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
500mg
$946.0 2023-09-21
Enamine
EN300-1653510-0.1g
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
0.1g
$1257.0 2023-06-04
Enamine
EN300-1653510-0.25g
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
0.25g
$1315.0 2023-06-04
Enamine
EN300-1653510-1000mg
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
1000mg
$986.0 2023-09-21
Enamine
EN300-1653510-50mg
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
50mg
$827.0 2023-09-21
Enamine
EN300-1653510-1.0g
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
1g
$1429.0 2023-06-04
Enamine
EN300-1653510-2.5g
5-amino-N-ethylspiro[2.3]hexane-1-carboxamide
2172155-89-2
2.5g
$2800.0 2023-06-04

5-amino-N-ethylspiro2.3hexane-1-carboxamide 関連文献

5-amino-N-ethylspiro2.3hexane-1-carboxamideに関する追加情報

Introduction to 5-amino-N-ethylspiro2.3hexane-1-carboxamide (CAS No. 2172155-89-2)

5-amino-N-ethylspiro2.3hexane-1-carboxamide is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique spirocyclic structure, characterized by a nitrogen-containing heterocycle linked to a hexane moiety, positions it as a versatile scaffold for the development of novel bioactive molecules. The compound’s chemical identity is precisely defined by its CAS number, 2172155-89-2, which ensures unambiguous recognition within scientific and industrial databases. This introduction delves into the structural attributes, synthetic methodologies, and emerging applications of this molecule, contextualizing its relevance within contemporary research advancements.

The molecular framework of 5-amino-N-ethylspiro2.3hexane-1-carboxamide incorporates a spirocyclic core, where two cyclic structures are connected through a single carbon atom. This spiro arrangement imparts rigidity to the molecule while allowing for conformational flexibility at other regions, which is often exploited in drug design to optimize binding affinity and metabolic stability. The presence of an amino group at the 5-position and an N-ethyl substituent on the carboxamide moiety further enhances its potential as a pharmacophore. Such structural features are particularly valuable in the design of small-molecule inhibitors targeting enzyme-catalyzed reactions, where precise spatial orientation of functional groups is critical.

From a synthetic perspective, the preparation of 5-amino-N-ethylspiro2.3hexane-1-carboxamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include spirocyclization reactions, selective functionalization of the nitrogen and carbon centers, and protection-deprotection strategies to ensure regioselectivity. Recent advances in transition-metal-catalyzed reactions have enabled more efficient pathways to construct complex spirocyclic systems, reducing reaction times and improving yields. These methodologies align with the broader trend toward sustainable chemistry, where atom economy and minimal waste generation are prioritized.

The pharmacological relevance of 5-amino-N-ethylspiro2.3hexane-1-carboxamide has been explored in several cutting-edge research studies. Its spirocyclic scaffold has been shown to mimic natural product motifs, which are frequently encountered in bioactive compounds isolated from microbial sources or plant extracts. By leveraging such structural motifs, medicinal chemists aim to develop molecules with enhanced binding interactions at biological targets. Preliminary computational studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases and proteases implicated in inflammatory and oncological pathways. These findings underscore the potential of 5-amino-N-ethylspiro2.3hexane-1-carboxamide as a lead compound for further medicinal chemistry optimization.

In addition to its pharmaceutical applications, 5-amino-N-ethylspiro2.3hexane-1-carboxamide has garnered attention in materials science due to its unique structural properties. The spirocyclic core can serve as a building block for supramolecular assemblies or functional materials, where non-covalent interactions between molecules are harnessed to create ordered structures. Such materials may find utility in nanotechnology, sensors, or even organic electronics, where precise molecular architecture dictates performance characteristics. The ability to fine-tune the electronic properties of 5-amino-N-ethylspiro2.3hexane-1-carboxamide through substituent variation opens up new avenues for interdisciplinary research at the interface of chemistry and engineering.

The safety profile and handling protocols for 5-amino-N-ethylspiro2.3hexane-1-carboxamide must be carefully considered during laboratory-scale synthesis and application. While not classified as hazardous under standard conditions, appropriate personal protective equipment (PPE) should be used to prevent skin contact or inhalation of dust particles during manipulation. Storage conditions should maintain stability by protecting the compound from moisture and light exposure, typical practices for many organic intermediates used in research settings. As with all chemical reagents, adherence to good laboratory practices (GLP) ensures reproducibility and minimizes risks associated with handling sensitive compounds.

Future directions in the study of 5-amino-N-ethylspiro2.3hexane-1-carboxamide may include exploring its role as a chiral auxiliary or catalyst ligand in asymmetric synthesis processes. The spirocyclic framework offers inherent chirality that could be exploited to enhance enantioselectivity in reactions critical for drug development pipelines. Furthermore, biocatalytic approaches using engineered enzymes or whole-cell systems could provide greener alternatives to traditional synthetic methods while maintaining high yields and purity standards required for pharmaceutical intermediates.

The versatility of 5-amino-N-ethylspiro2.3hexane-1-carboxamide extends beyond its immediate applications; it serves as an inspiration for designing next-generation bioactive molecules with tailored properties through modular chemical construction kits provided by nature-inspired scaffolds like this one.

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